molecular formula C9H7BrN2O2 B3033281 2-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazole CAS No. 1016843-27-8

2-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B3033281
CAS No.: 1016843-27-8
M. Wt: 255.07 g/mol
InChI Key: FGOYMWFOSCIVQD-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with a 2-bromo-5-methoxyphenyl group. The oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its metabolic stability and role in modulating electronic properties. The bromine atom at the ortho position of the phenyl ring introduces steric hindrance and electron-withdrawing effects, while the methoxy group at the para position acts as an electron-donating substituent. This combination of substituents creates a unique electronic and steric profile, making the compound a candidate for pharmacological and materials science applications.

Synthetic routes for analogous 1,3,4-oxadiazoles often involve cyclization of tetrazole derivatives with carboxylic acids using coupling agents like DIC (N,N'-diisopropylcarbodiimide) in solvents such as DCM/DMF (9:1) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-13-6-2-3-8(10)7(4-6)9-12-11-5-14-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOYMWFOSCIVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C2=NN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Bromo-5-methoxybenzoyl Hydrazide

2-Bromo-5-methoxybenzoic acid is first esterified using thionyl chloride (SOCl₂) in methanol, yielding methyl 2-bromo-5-methoxybenzoate. Subsequent reflux with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol produces 2-bromo-5-methoxybenzoyl hydrazide.

Cyclization with Phosphorus Oxychloride

The hydrazide is treated with phosphorus oxychloride (POCl₃) under reflux conditions. POCl₃ acts as both a solvent and dehydrating agent, facilitating cyclization via the elimination of water. The reaction typically proceeds at 110°C for 6–8 hours, yielding this compound with a reported efficiency of 68–72%.

Critical Parameters :

  • Temperature : Elevated temperatures (>100°C) prevent intermediate hydrolysis.
  • Stoichiometry : A 1:2 molar ratio of hydrazide to POCl₃ ensures complete dehydration.

Oxidation of Semicarbazones

Oxidation of semicarbazones derived from 2-bromo-5-methoxybenzaldehyde offers a streamlined route to the target compound. This method leverages iodine-mediated oxidative cyclization under mild conditions.

Preparation of 2-Bromo-5-methoxybenzaldehyde Semicarbazone

2-Bromo-5-methoxybenzaldehyde is condensed with semicarbazide hydrochloride in ethanol, catalyzed by sodium acetate. The resulting semicarbazone precipitates as a white crystalline solid.

Oxidative Cyclization with Iodine

The semicarbazone is dissolved in ethanol and treated with iodine (I₂) and potassium iodide (KI) in the presence of sodium hydroxide. The mixture is refluxed for 4–5 hours, during which the iodine oxidizes the semicarbazone to form the oxadiazole ring. This method achieves yields of 58–63%.

Advantages :

  • Avoids harsh acidic conditions.
  • Amenable to scale-up with minimal byproducts.

Thiosemicarbazide Cyclization

Thiosemicarbazides serve as versatile precursors for 1,3,4-oxadiazoles through oxidative desulfurization. While this route primarily yields 2-amino derivatives, subsequent functionalization can introduce bromine at the aryl position.

Formation of Acylthiosemicarbazide

2-Bromo-5-methoxybenzoyl chloride reacts with thiosemicarbazide in dichloromethane, forming the corresponding acylthiosemicarbazide.

Oxidative Ring Closure

Coupling Reagent-Assisted Synthesis

Propanephosphonic anhydride (T3P®) enables one-pot synthesis of 1,3,4-oxadiazoles from acylhydrazides and isocyanates. However, adapting this method for this compound necessitates bespoke reagents.

Reaction Mechanism

2-Bromo-5-methoxybenzoyl hydrazide reacts with methyl isocyanate in the presence of T3P® and N,N-diisopropylethylamine (DIPEA). The coupling reagent facilitates nucleophilic acyl substitution, followed by cyclodehydration. Yields remain moderate (50–55%) due to competing side reactions.

Comparative Analysis of Synthetic Methods

Method Starting Material Reagents/Conditions Yield (%) Advantages Limitations
Cyclodehydration Diacylhydrazide POCl₃, reflux, 6–8 hrs 68–72 High purity, scalable Harsh conditions, corrosive reagents
Oxidation of Semicarbazone Aldehyde semicarbazone I₂/KI, NaOH, ethanol, 4–5 hrs 58–63 Mild conditions, fewer byproducts Requires aldehyde synthesis
Thiosemicarbazide route Acylthiosemicarbazide DBDMH/KI, CH₃CN, 24 hrs 45–50 Versatile for amino derivatives Indirect bromine incorporation
T3P®-mediated coupling Acylhydrazide + isocyanate T3P®, DIPEA, RT, 12 hrs 50–55 Ambient conditions, one-pot synthesis Low yield, specialized reagents required

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and appropriate ligands.

Major Products Formed

    Nucleophilic substitution: Formation of substituted oxadiazoles.

    Oxidation and reduction: Formation of oxidized or reduced derivatives of the oxadiazole ring.

    Coupling reactions: Formation of biaryl or other coupled products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazole varies depending on its application:

Comparison with Similar Compounds

Table 1: Comparison of Key 1,3,4-Oxadiazole Derivatives

Compound Name Substituents (C2/C5) Electronic Effects Biological Activity (IC50/EC50) Reference
This compound C2: 2-Bromo-5-methoxyphenyl Mixed (EWG + EDG) Not explicitly reported N/A
5-(4-Nitrophenyl)-2-(4-chlorophenyl)-oxadiazole (XIV) C2: 4-Cl; C5: 4-NO2 Strong EWG at both positions CNS depressant (anticonvulsant, antidepressant) IC50: N/A
5-(4-Nitrophenyl)-2-(4-nitrophenyl)-oxadiazole (XV) C2: 4-NO2; C5: 4-NO2 Strong EWG at both positions Superior CNS activity (antianxiety) IC50: N/A
2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-oxadiazole (107) C2: 4-Cl; C5: 4-OCH3 EWG + EDG Anticancer (GP = 95.37% at 10^-5 M) IC50: N/A
2-(Adamantan-1-yl)-5-(4-bromophenyl)-oxadiazole C2: Adamantyl; C5: 4-Br Bulky + EWG Structural studies (crystal packing) N/A

Key Observations:

  • Electron-Withdrawing Groups (EWG): Compounds with strong EWGs (e.g., nitro, chloro) at both C2 and C5 positions (XIV, XV) exhibit potent CNS depressant activity due to enhanced dipole interactions and receptor binding . In contrast, the target compound’s mixed substituents (bromo: weak EWG; methoxy: EDG) may prioritize other applications, such as anticancer activity, as seen in compound 107 .
  • Anticancer Activity: Methoxy-substituted derivatives like 107 demonstrate significant growth inhibition (GP > 95%) against cancer cell lines, suggesting that EDGs at C5 may enhance membrane permeability or DNA intercalation .
  • Structural Insights: Bulky substituents (e.g., adamantyl) or halogen placement (e.g., bromo at para) influence crystal packing and solubility, as observed in SOSXIJ . The target’s ortho-bromo substituent may introduce steric constraints affecting bioavailability.

Positional Effects of Substituents

  • C2 vs. C5 Substitution: Nitro groups at C2 (e.g., XV) enhance antianxiety activity compared to C5-nitro derivatives, highlighting positional sensitivity in CNS targets . The target’s bromo group at C2-phenyl ortho position may limit rotational freedom, altering binding kinetics.
  • Para vs. Ortho Halogens: Para-bromo derivatives (e.g., 5g) are synthetically accessible , whereas ortho-bromo analogs (target compound) may exhibit reduced reactivity in cross-coupling reactions due to steric hindrance.

Biological Activity

The compound 2-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazole (C15H12BrN3O2) is a member of the oxadiazole family, which has garnered interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound features a bromo and methoxy substituent on the phenyl ring and an oxadiazole moiety. The structural arrangement contributes to its unique chemical behavior and potential biological activities. The presence of halogen and methoxy groups enhances its reactivity and solubility, respectively.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it interacts with various biological targets involved in cancer progression:

  • Mechanism of Action : The oxadiazole ring can modulate enzyme activities related to cancer cell proliferation and apoptosis. Its interaction with specific receptors may inhibit cancer cell growth and induce apoptosis in cancer cell lines such as MCF-7 and A549.
  • Case Studies : In vitro studies demonstrated that this compound has an IC50 value in the micromolar range against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (SK-MEL-2). Flow cytometry assays confirmed its ability to induce apoptosis in a dose-dependent manner .
Cell LineIC50 (µM)Reference
MCF-70.65
A5492.41
SK-MEL-21.5

Antimicrobial Activity

In addition to anticancer properties, this compound has been studied for its antimicrobial effects:

  • Activity Spectrum : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer metabolism and microbial resistance. For example, it has shown potential as an inhibitor of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .
  • Receptor Interaction : Molecular docking studies suggest that this compound can bind effectively to estrogen receptors, indicating potential applications in hormone-dependent cancers .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other oxadiazole derivatives:

Compound NameUnique Features
2-Amino-5-(4-methoxyphenyl)-1,3,4-oxadiazoleContains an amino group; different biological activity
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylanilineDimethylamino groups affect electronic properties
2-Methoxy-5-((phenylamino)methyl)phenolPhenolic group alters solubility and reactivity

The bromine atom enhances reactivity while the methoxy group contributes to solubility and interaction potential with biological targets.

Q & A

Q. What are the common synthetic routes for 2-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazole derivatives?

The compound is typically synthesized via cyclization reactions. For example, bromoacetoyl bromide and substituted hydrazides are reacted in phosphoryl chloride (POCl₃) under reflux (90°C for 6 hours). The reaction is monitored by TLC, purified via silica column chromatography (CH₂Cl₂), and yields ~28% after crystallization . Key intermediates like 4-methoxyphenyl hydrazide are used to introduce the methoxy group.

Q. Which spectroscopic techniques are used to characterize this compound?

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.01–8.00 ppm, methoxy groups at δ 3.88 ppm) .
  • X-ray crystallography : Resolves planar oxadiazole rings and intermolecular interactions (e.g., π-π stacking distances of ~3.74 Å) .
  • HRMS : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for this class of oxadiazoles?

Analogous 1,3,4-oxadiazoles show fungicidal activity (>50% inhibition at 50 µg/mL) against Sclerotinia sclerotiorum and Rhizoctonia solani . The bromine substituent enhances electrophilic reactivity, potentially improving target binding.

Advanced Research Questions

Q. How do molecular docking studies inform the design of oxadiazole-based inhibitors?

Docking with proteins like succinate dehydrogenase (SDH; PDB: 2FBW) reveals binding interactions. For example, the oxadiazole ring forms hydrogen bonds with Val-168, while the bromine atom enhances hydrophobic contacts. This aligns with lead compounds like penthiopyrad, where carbonyl groups are critical for activity .

Q. What challenges arise in optimizing reaction yields for brominated oxadiazoles?

Low yields (e.g., 28% in ) stem from:

  • Side reactions : Competing halogen exchange or over-bromination.
  • Purification : Silica chromatography is required due to polar byproducts. Optimization strategies include adjusting stoichiometry (e.g., 1:1 hydrazide:bromoacetoyl bromide) and using inert atmospheres.

Q. How do electronic properties (HOMO/LUMO) influence material science applications?

Derivatives like 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole exhibit HOMO (-6.2 eV) and LUMO (-2.4 eV) levels suitable for electron transport in scintillators. The bromine atom increases electron-withdrawing effects, enhancing stability under radiation .

Q. What structural features correlate with herbicidal vs. fungicidal activity?

  • Fungicidal activity : Requires a trifluoromethylpyrazole substituent (e.g., compound 5g in ).
  • Herbicidal activity : Bleaching effects are observed with 4-bromobenzylthio groups, likely due to ROS generation in chloroplasts .

Methodological Considerations

Q. How to resolve contradictions in bioactivity data across studies?

  • Dose-dependent effects : Test multiple concentrations (e.g., 10–100 µg/mL).
  • Strain variability : Use standardized fungal/weed models (e.g., S. sclerotiorum vs. Botrytis cinerea) .
  • Control assays : Include commercial fungicides (e.g., penthiopyrad) for baseline comparison.

Q. What computational tools predict the compound’s reactivity?

  • DFT calculations : Model electrophilic attack sites using bromine’s σ-hole potential.
  • ADMET predictors : Assess solubility and metabolic stability (e.g., bromine may reduce hepatic clearance) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazole

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